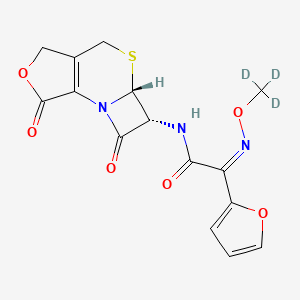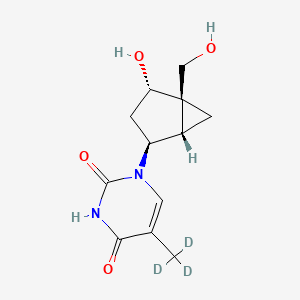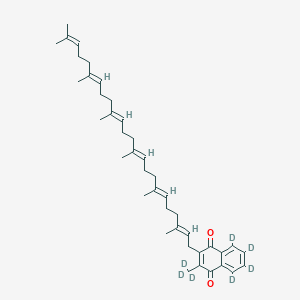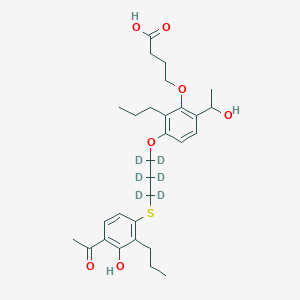
Hydroxy Tipelukast-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Tipelukast-d6 is a deuterium-labeled derivative of Hydroxy Tipelukast. It is a biochemical compound with the molecular formula C29H34D6O7S and a molecular weight of 538.73 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties.
Métodos De Preparación
Hydroxy Tipelukast-d6 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Hydroxy Tipelukast molecule . The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Hydroxy Tipelukast molecule. This process is typically carried out under controlled laboratory conditions using deuterated reagents and solvents
Análisis De Reacciones Químicas
Hydroxy Tipelukast-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Hydroxy Tipelukast-d6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: It is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and in the study of chemical processes
Mecanismo De Acción
The mechanism of action of Hydroxy Tipelukast-d6 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium can affect the rate of metabolic reactions, providing insights into the metabolic stability and bioavailability of drugs .
Comparación Con Compuestos Similares
Hydroxy Tipelukast-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxy Tipelukast: The non-deuterated version of this compound.
Tipelukast: A sulfidopeptide leukotriene receptor antagonist with anti-inflammatory properties.
Deuterium-labeled analogs: Other compounds labeled with deuterium for use in scientific research.
This compound’s uniqueness lies in its stable isotope labeling, which provides valuable information in various research applications.
Propiedades
Fórmula molecular |
C29H40O7S |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |
Clave InChI |
MLDWEJZYGSSUCN-YUZNWSDISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(C)O)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |
SMILES canónico |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


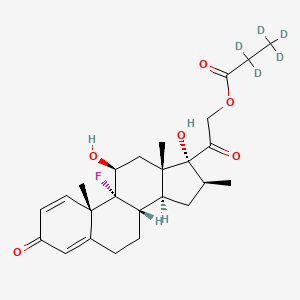
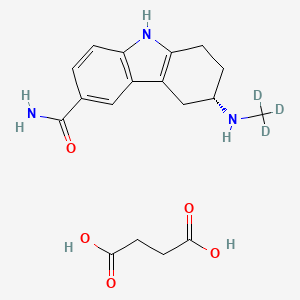
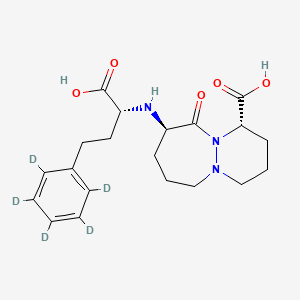
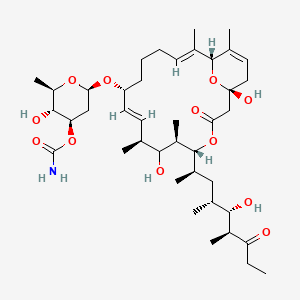
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
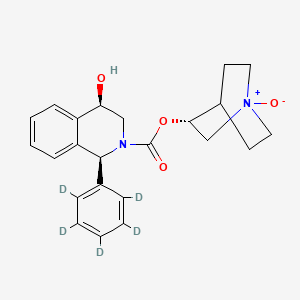
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

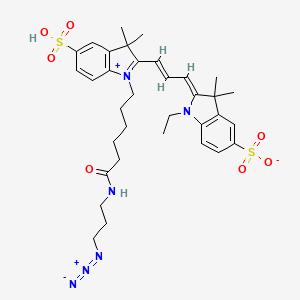
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
